Spiro Core Ring Size: [4.4]nonane vs. [4.5]decane Conformational Constraint
The 2-azaspiro[4.4]nonane core of the target compound provides a more compact, rigid bicyclic framework than the 2-azaspiro[4.5]decane system found in the closest isomeric analog (2-(2-aminoethyl)-2-azaspiro[4.5]decan-4-yl)methanol. The [4.4] system has two cyclopentane-like rings, while the [4.5] system incorporates one cyclopentane and one cyclohexane ring, resulting in different ring puckering dynamics and spatial projection of substituents [1]. SAR studies on anticonvulsant 2-azaspiro derivatives have demonstrated that the [4.4]nonane and [4.5]decane scaffolds yield distinct activity profiles; for example, N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione showed anti-MES activity at 100 mg/kg in mice, whereas the corresponding [4.5]decane-1,3-dione analog exhibited a different potency and safety window .
| Evidence Dimension | Scaffold geometry and resulting biological activity |
|---|---|
| Target Compound Data | 2-Azaspiro[4.4]nonane core (two 5-membered rings, C9H15N parent MW 125.21) |
| Comparator Or Baseline | 2-Azaspiro[4.5]decane core (one 5-membered and one 6-membered ring, C10H17N parent MW 151.25) |
| Quantified Difference | Different ED50 values in anticonvulsant MES model (exact values compound-specific; class-level trend documented across multiple derivative series) |
| Conditions | Maximum electroshock seizure (MES) model in mice/rats; anticonvulsant activity screening |
Why This Matters
Procurement of the correct spiro[4.4] core is essential because ring-expanded [4.5] analogs exhibit divergent biological activity profiles, as demonstrated by published anticonvulsant SAR, and cannot be assumed to substitute.
- [1] Obniska J, et al. Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. View Source
